molecular formula C28H30N2O4 B10924682 3,5-bis(3,4-dimethoxyphenyl)-4-methyl-1-(3-methylbenzyl)-1H-pyrazole

3,5-bis(3,4-dimethoxyphenyl)-4-methyl-1-(3-methylbenzyl)-1H-pyrazole

Cat. No.: B10924682
M. Wt: 458.5 g/mol
InChI Key: FWTQUVOCDRRIEQ-UHFFFAOYSA-N
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Description

3,5-bis(3,4-dimethoxyphenyl)-4-methyl-1-(3-methylbenzyl)-1H-pyrazole is a synthetic organic compound known for its unique structural features and potential applications in various fields of scientific research. This compound is characterized by the presence of two dimethoxyphenyl groups, a methyl group, and a methylbenzyl group attached to a pyrazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-bis(3,4-dimethoxyphenyl)-4-methyl-1-(3-methylbenzyl)-1H-pyrazole typically involves multi-step organic reactions. One common method includes the condensation of 3,4-dimethoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then subjected to cyclization with an appropriate diketone, such as acetylacetone, under acidic conditions to form the pyrazole ring. The final step involves the alkylation of the pyrazole with 3-methylbenzyl chloride in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3,5-bis(3,4-dimethoxyphenyl)-4-methyl-1-(3-methylbenzyl)-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert ketones or aldehydes to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst like iron(III) chloride.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

3,5-bis(3,4-dimethoxyphenyl)-4-methyl-1-(3-methylbenzyl)-1H-pyrazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,5-bis(3,4-dimethoxyphenyl)-4-methyl-1-(3-methylbenzyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-bis(3,4-dimethoxyphenyl)-4-methyl-1-(3-methylbenzyl)-1H-pyrazole is unique due to the specific positioning of the methylbenzyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in how the compound interacts with molecular targets, making it a valuable subject of study in various research fields.

Properties

Molecular Formula

C28H30N2O4

Molecular Weight

458.5 g/mol

IUPAC Name

3,5-bis(3,4-dimethoxyphenyl)-4-methyl-1-[(3-methylphenyl)methyl]pyrazole

InChI

InChI=1S/C28H30N2O4/c1-18-8-7-9-20(14-18)17-30-28(22-11-13-24(32-4)26(16-22)34-6)19(2)27(29-30)21-10-12-23(31-3)25(15-21)33-5/h7-16H,17H2,1-6H3

InChI Key

FWTQUVOCDRRIEQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CN2C(=C(C(=N2)C3=CC(=C(C=C3)OC)OC)C)C4=CC(=C(C=C4)OC)OC

Origin of Product

United States

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